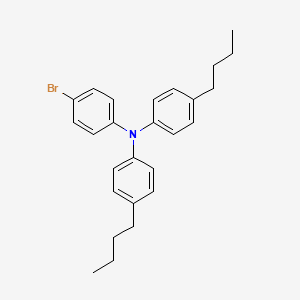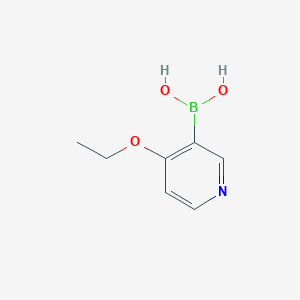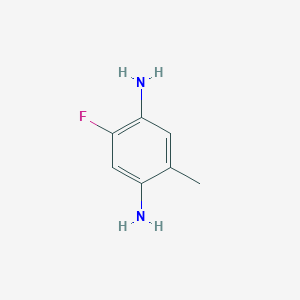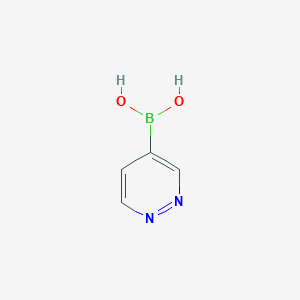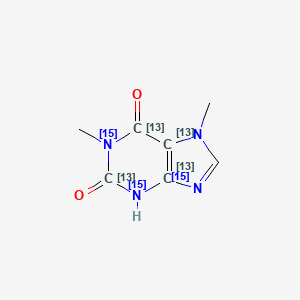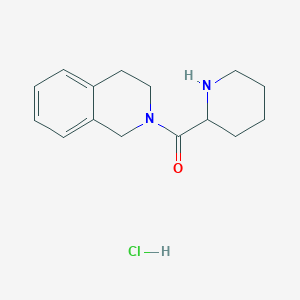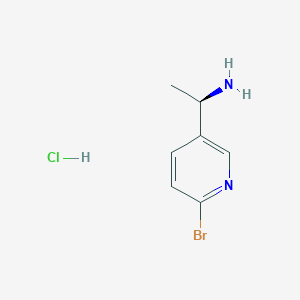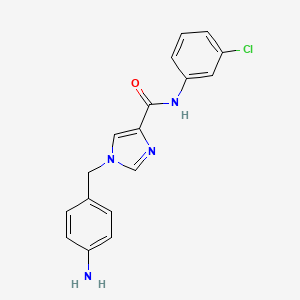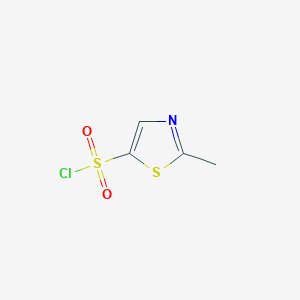![molecular formula C7H11NO2S B1442428 [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol CAS No. 874279-09-1](/img/structure/B1442428.png)
[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol
描述
[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxymethyl group and a hydroxymethyl group attached to the thiazole ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol typically involves the reaction of 4-methylthiazole with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Methanol
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]aldehyde or [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]carboxylic acid.
Reduction: Formation of [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methane.
Substitution: Formation of various substituted thiazole derivatives.
科学研究应用
[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
相似化合物的比较
- [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methane
- [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]aldehyde
- [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]carboxylic acid
Comparison:
- [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol is unique due to the presence of both methoxymethyl and hydroxymethyl groups, which provide distinct reactivity and versatility in chemical reactions.
- [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methane lacks the hydroxymethyl group, making it less reactive in certain oxidation and substitution reactions.
- [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]aldehyde and [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]carboxylic acid have different functional groups, leading to variations in their chemical behavior and applications.
属性
IUPAC Name |
[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-5-6(3-9)11-7(8-5)4-10-2/h9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTAMBZLSFUSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)COC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-nitrophenyl) N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B1442345.png)
